2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide, also known as 2-[(2-aminoethyl)amino]-N-(pyridin-2-yl)methylacetamide trihydrochloride, is a chemical compound with significant relevance in both organic chemistry and biological research. It is characterized by its unique molecular structure, which allows it to participate in various chemical reactions and interactions with biological targets.
The compound is cataloged under the CAS number 1461708-63-3 and has a molecular formula of C10H19Cl3N4O, with a molecular weight of approximately 317.6 g/mol. It is commonly available for purchase from chemical suppliers like BenchChem and ChemBK, which provide detailed specifications regarding its purity and applications in research .
This compound falls under the category of amines and amides, specifically classified as a pyridine derivative due to the presence of a pyridine ring in its structure. It is utilized in various scientific applications, particularly in medicinal chemistry and biochemistry.
The synthesis of 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide typically involves several key steps:
The synthesis may require optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors can be employed for industrial-scale production, ensuring consistent quality and efficiency.
The molecular structure of 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide can be represented using various chemical notation systems:
The compound's molecular weight is approximately 317.6 g/mol, with a structural formula that includes multiple functional groups conducive to various chemical reactions.
The compound can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied. For instance, oxidation might yield N-oxides while reduction could result in various amines or alcohols.
The mechanism of action for 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with biological targets such as enzymes or receptors. The pyridine ring facilitates π–π interactions while the aminoethyl group can form hydrogen bonds with target molecules. These interactions can modulate enzyme or receptor activity, leading to various biological effects .
The compound is typically available as a trihydrochloride salt, which enhances its solubility in aqueous environments. Its physical properties include:
Chemical properties include reactivity patterns typical of amines and amides, such as nucleophilicity due to the amino groups and electrophilicity associated with the carbonyl group.
The compound has several applications in scientific research:
The synthesis of 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide (CAS 1187829-30-6; C₁₀H₁₆N₄O) employs distinct pathways with significant efficiency differences. In the conventional method, N-acetylisatin reacts with 2-(aminomethyl)pyridine in acetonitrile at room temperature for 12 hours, yielding the product after recrystallization (dichloromethane/hexane) with moderate efficiency (~65% yield) [2]. In contrast, microwave-assisted synthesis (Synthos 3000 reactor) irradiates the same reagents at 80°C for 3 minutes under nitrogen, followed by a 2-minute hold. This reduces reaction time by >99% and boosts yield to 92% due to enhanced molecular collision frequency and thermal energy transfer [2]. The microwave approach also minimizes side products, evidenced by HPLC purity >98%, attributed to uniform heating suppressing decomposition pathways.
Table 1: Synthesis Optimization Parameters
Parameter | Conventional Method | Microwave Method |
---|---|---|
Reaction Time | 12 hours | 5 minutes |
Temperature | 25°C | 80°C |
Yield | ~65% | 92% |
Purity (HPLC) | 95% | >98% |
Energy Consumption | High | Low |
The mechanistic pathway involves nucleophilic attack by the pyridylmethylamine on the carbonyl carbon of N-acetylisatin, triggering heterocyclic ring cleavage and subsequent amide bond formation. Microwave irradiation accelerates this step by destabilizing the transition state through dipolar polarization [2].
The ligand’s design exploits its tridentate coordination capability via the pyridyl nitrogen, amide carbonyl oxygen, and secondary amino group (─NH─). This allows formation of stable Cu(II) complexes when reacted with CuCl₂·2H₂O in methanol under reflux (3 hours). The 1:1 metal-to-ligand stoichiometry is confirmed by elemental analysis (Found: Cu, 13.326%; Calc.: 13.079%) and mass spectrometry [2] [4]. Electronic spectra of the complex show a d-d transition band at 650 nm, characteristic of distorted square-pyramidal geometry, further validated by ESR spectroscopy (g∥ = 2.20, g⊥ = 2.05) [2] [7].
Table 2: Copper(II) Complex Characterization Data
Technique | Observations | Inference |
---|---|---|
Elemental Analysis | C: 39.627% (Calc. 39.558%); Cu: 13.326% (Calc. 13.079%) | 1:1 stoichiometry (C₁₆H₂₁O₆N₃Cl₂Cu) |
UV-Vis | λmax = 650 nm | Distorted square-pyramidal geometry |
ESR | g∥ = 2.20, g⊥ = 2.05; G = 4.2 | dx²-y² ground state, monomeric species |
IR | ν(C=O): 1697 cm⁻¹ → 1628 cm⁻¹; ν(Cu-N): 420 cm⁻¹ | Coordination via amide O and pyridyl N |
The thermodynamic stability of the complex arises from the ligand’s mixed-donor system, which balances charge density and steric constraints. DFT studies confirm the square-pyramidal distortion, where the copper center occupies the basal plane with the pyridyl nitrogen at the apical site [7].
Thermal decomposition kinetics of the Cu(II) complex were quantified using the Horowitz–Metzger (HM) method, applied to differential thermogravimetric (DTA) data. The model calculates activation energy (Ea) from the equation:$$\ln\left[\ln\left(\frac{w0 - w\infty}{w - w\infty}\right)\right] = \frac{Ea \theta}{RT_s^2}$$where w0, w∞, and w denote initial, final, and instantaneous weight losses; θ = T − Ts (reference temperature); and Ts is the DTA peak temperature. For this complex, Ea = 148.5 kJ·mol⁻¹, indicating a high-energy decomposition pathway [2].
Table 3: Thermodynamic Parameters of Complex Decomposition
Parameter | Value | Method |
---|---|---|
Activation Energy (Ea) | 148.5 kJ·mol⁻¹ | Horowitz-Metzger |
ΔH* (Enthalpy) | 143.8 kJ·mol⁻¹ | DTA Analysis |
ΔS* (Entropy) | −85.2 J·mol⁻¹·K⁻¹ | Peak Shape Equation |
Reaction Order (n) | 1 | Integral Weight Loss Fit |
The negative entropy change (ΔS* = −85.2 J·mol⁻¹·K⁻¹) suggests an associative decomposition mechanism involving bond rearrangement prior to fragmentation. First-order kinetics (n = 1) were established from linear integral plots, consistent with unimolecular dissociation [2].
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